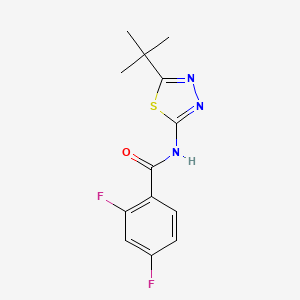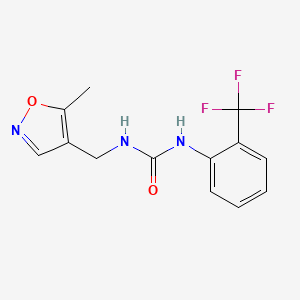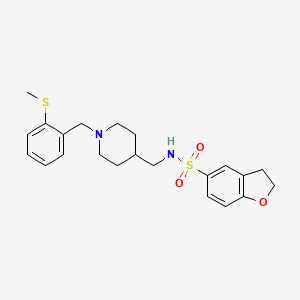
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide is a useful research compound. Its molecular formula is C13H13F2N3OS and its molecular weight is 297.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide, also known as Glybuzole, is the β-pancreatic cells . These cells play a crucial role in the regulation of blood glucose levels by producing and secreting insulin .
Mode of Action
Glybuzole is a sulfonylurea, a class of drugs that can lower blood glucose levels . It works by binding to specific receptors on β-pancreatic cells . This binding blocks ATP-dependent channels for K+ ions, stopping the flow of K+ ions into the cell . This causes the cell membrane to depolarize, leading to an influx of calcium ions . The increased intracellular calcium concentration triggers the contraction of actomyosin filaments, which are responsible for the exocytosis of insulin . The increased secretion of insulin can then lead to a decrease in blood glucose levels .
Biochemical Pathways
The biochemical pathway primarily affected by Glybuzole is the insulin signaling pathway . By stimulating the secretion of insulin, Glybuzole enhances the uptake of glucose by cells, particularly muscle and fat cells . This leads to a decrease in blood glucose levels .
Pharmacokinetics
As an oral antidiabetic drug, it is likely to be well-absorbed in the gastrointestinal tract and widely distributed in the body . It is also likely to be metabolized in the liver and excreted in the urine .
Result of Action
The primary molecular effect of Glybuzole’s action is the increased secretion of insulin from β-pancreatic cells . On a cellular level, this leads to enhanced glucose uptake by cells, particularly muscle and fat cells . The overall result is a decrease in blood glucose levels, which is beneficial for managing diabetes mellitus type 2 .
Action Environment
The action, efficacy, and stability of Glybuzole can be influenced by various environmental factors. Additionally, storage conditions can affect the stability of the drug .
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3OS/c1-13(2,3)11-17-18-12(20-11)16-10(19)8-5-4-7(14)6-9(8)15/h4-6H,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCZBPQTJSIULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2790804.png)

![2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B2790808.png)

![N-tert-butyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2790810.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2790811.png)
![N-(4-ethoxyphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2790812.png)

![N-(2,4-dimethoxyphenyl)-2-(8-(3,4-dimethylphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2790815.png)
![1-(4-methylpiperidin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2790816.png)

![N-(3-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2790820.png)
![3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one](/img/structure/B2790825.png)
![3-[1-(1H-indol-3-yl)ethenyl]-1H-indole](/img/structure/B2790827.png)
